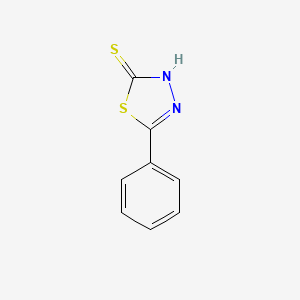

5-Phenyl-1,3,4-thiadiazole-2-thiol

概要

説明

5-フェニル-1,3,4-チアゾール-2(3H)-チオンは、チアゾール系に属する複素環式化合物です。チアゾールは、2つの窒素原子と1つの硫黄原子を含む5員環です。

合成方法

合成経路と反応条件

5-フェニル-1,3,4-チアゾール-2(3H)-チオンの合成は、通常、チオセミカルバジドと芳香族カルボン酸の環化を伴います。 一般的な方法の1つは、ポリリン酸の存在下で、チオセミカルバジドと安息香酸を反応させて、チアゾール環を形成する方法です 。 別の方法では、硫酸を触媒としてメタノール中で還流反応を行います .

工業的生産方法

5-フェニル-1,3,4-チアゾール-2(3H)-チオンの工業的生産では、通常、同様の合成経路が採用されますが、より大規模に行われます。連続フローリアクターと最適化された反応条件の使用により、収率と純度を向上させることができます。 溶媒と触媒の選択は、生産プロセスのスケーラビリティと費用対効果を確保するために重要です .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of thiosemicarbazides with aromatic carboxylic acids. One common method includes the reaction of thiosemicarbazide with benzoic acid in the presence of polyphosphoric acid, leading to the formation of the thiadiazole ring . Another method involves the use of sulfuric acid as a catalyst in refluxing methanol .

Industrial Production Methods

Industrial production of 5-phenyl-1,3,4-thiadiazole-2(3H)-thione often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process .

化学反応の分析

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions. Key findings include:

a. Disulfide Formation

- Reaction with iodine (I₂) in ethanol at 25°C yields the corresponding disulfide derivative.

Reagents : I₂ (1.1 equiv), EtOH, 6–8 h.

Yield : 85–92% .

b. Sulfonic Acid Derivatives

- Chlorine gas (Cl₂) in dichloroethane oxidizes the thiol to sulfonyl chloride, a precursor for sulfonamide synthesis .

Conditions : Cl₂ gas at −2°C, HCl catalyst.

Application : Sulfonyl chloride intermediates react with amines (e.g., piperidine) to form sulfonamides (e.g., 7a ) .

Substitution Reactions

The thiadiazole ring participates in nucleophilic and electrophilic substitutions due to its electron-deficient nature.

a. Nucleophilic Aromatic Substitution

- Reaction with alkyl halides (e.g., benzyl bromide) in basic media substitutes the thiol proton, forming thioethers.

Conditions : K₂CO₃, DMF, 60°C, 12 h.

Yield : 70–78% .

b. Electrophilic Substitution

- Halogenation (Br₂ or Cl₂) at the phenyl ring occurs under Friedel-Crafts conditions, producing 4-halo derivatives .

Condensation and Cyclization

The compound serves as a scaffold for constructing complex heterocycles:

a. Thia-Michael Addition

- Reacts with ortho-quinones (generated via laccase-catalyzed oxidation of catechol) to form aryl thioethers .

Example :

b. Formation of Benzimidazole Derivatives

- Condensation with o-phenylenediamine in HCl yields benzimidazole-linked thiadiazoles .

Yield : 68% after refluxing for 6 h .

Complexation with Metals

The sulfur atoms coordinate with transition metals, forming stable complexes:

- Reaction with Cu(II) or Fe(III) salts produces complexes with enhanced biological activity .

Application : These complexes show inhibitory effects on enzymes like carbonic anhydrase.

Functional Group Transformations

a. Acylation

- The thiol group reacts with acyl chlorides (e.g., acetyl chloride) to form thioesters.

Conditions : Pyridine, 0°C → RT, 4 h.

Yield : 80–88% .

b. Alkylation

- Alkyl bromides (e.g., ethyl bromide) in basic media produce S-alkyl derivatives.

Conditions : NaOH, EtOH, reflux, 5 h .

Key Reaction Data Table

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

5-Phenyl-1,3,4-thiadiazole-2-thiol has been investigated for its antimicrobial , anticancer , and antifungal properties:

-

Antimicrobial Activity : Studies have shown that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

-

Table 1: Antimicrobial Activity of 5-Phenyl-1,3,4-thiadiazole Derivatives

Compound Microorganism Minimum Inhibitory Concentration (MIC) This compound Staphylococcus aureus 0.03 - 4 µg/mL Escherichia coli 0.03 - 4 µg/mL Candida albicans 70% inhibition at 200 µg/mL

-

Table 1: Antimicrobial Activity of 5-Phenyl-1,3,4-thiadiazole Derivatives

-

Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines.

-

Table 2: Cytotoxicity of Thiadiazole Derivatives

Compound Cell Line GI₅₀ (µg/mL) This compound HCT116 (colon) 3.29 MCF-7 (breast) 10

-

Table 2: Cytotoxicity of Thiadiazole Derivatives

Biological Research

The compound's interaction with biological systems has been explored extensively:

-

Antifungal Activity : Research indicates effectiveness against fungal strains such as Phytophthora infestans.

-

Table 3: Antifungal Activity of Thiadiazole Derivatives

Compound Fungal Strain EC₅₀ (µg/mL) Various derivatives Phytophthora infestans 3.43

-

Table 3: Antifungal Activity of Thiadiazole Derivatives

Industrial Applications

Beyond biological applications, this compound is utilized in various industrial processes:

- Dyes and Pigments : It serves as a precursor in the synthesis of dyes.

- Rubber Additives : The compound is used to enhance the properties of rubber materials.

Case Studies

Several case studies have documented the efficacy of this compound:

- Antibacterial Case Study : Foroumadi et al. synthesized N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives that exhibited high antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.

- Anticancer Case Study : A study evaluating various thiadiazole derivatives on LoVo and MCF-7 cells demonstrated significant reductions in cell viability after treatment with specific compounds.

- Antifungal Case Study : Research focusing on novel thiadiazoles showed promising results against P. infestans, indicating potential agricultural applications.

作用機序

5-フェニル-1,3,4-チアゾール-2(3H)-チオンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。

抗菌活性: この化合物は、細菌の細胞壁合成を阻害し、必須酵素を阻害します.

抗がん活性: 細胞シグナル伝達経路に関与する特定のタンパク質を標的にし、癌細胞のアポトーシス(プログラムされた細胞死)を引き起こします.

創傷治癒: 細胞増殖とコラーゲン合成を促進し、組織修復を助けます.

類似化合物の比較

類似化合物

5-フェニル-1,3,4-オキサゾール-2-チオン: 構造は似ていますが、硫黄原子ではなく酸素原子を含みます。

5-フェニル-1,3,4-チアゾール-2-アミン: チオン基ではなくアミノ基を含みます.

独自性

5-フェニル-1,3,4-チアゾール-2(3H)-チオンは、そのチオン基によりユニークです。この基は、類似体とは異なる化学反応性と生物活性を付与します。 チオン基の存在により、金属イオンとの安定な錯体を形成する能力が向上し、さまざまな生物学的アッセイにおける効力が向上します .

類似化合物との比較

Similar Compounds

5-Phenyl-1,3,4-oxadiazole-2-thione: Similar structure but contains an oxygen atom instead of sulfur.

5-Phenyl-1,3,4-thiadiazole-2-amine: Contains an amino group instead of a thione group.

Uniqueness

5-Phenyl-1,3,4-thiadiazole-2(3H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thione group enhances its ability to form stable complexes with metal ions and increases its potency in various biological assays .

生物活性

5-Phenyl-1,3,4-thiadiazole-2-thiol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antifungal activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound contains a thiadiazole ring substituted with a phenyl group. The presence of sulfur and nitrogen atoms in its structure contributes to its biological activity. The compound can be synthesized through various methods, including microwave-assisted synthesis and conventional organic reactions.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 5-phenyl-1,3,4-thiadiazole derivatives. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of 5-Phenyl-1,3,4-thiadiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.03 - 4 µg/mL |

| Escherichia coli | 0.03 - 4 µg/mL | |

| Candida albicans | 70% inhibition at 200 µg/mL | |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives | Bacillus subtilis | Active |

| Pseudomonas aeruginosa | Moderate activity |

These results indicate that modifications to the thiadiazole structure can enhance antibacterial potency. For instance, compounds with halogen substitutions on the phenyl ring showed increased activity against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of 5-phenyl-1,3,4-thiadiazole derivatives has been evaluated in several studies. The compound has demonstrated promising anti-proliferative effects against various cancer cell lines.

Table 2: Anticancer Activity of 5-Phenyl-1,3,4-thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 |

| MCF-7 | 23.29 | |

| Other derivatives | LoVo | <200 (24h exposure) |

| MCF-7 | <200 (48h exposure) |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells and interference with cell cycle progression . Notably, the presence of specific functional groups significantly influences the anti-proliferative effect.

Antifungal Activity

In addition to antibacterial and anticancer properties, 5-phenyl-1,3,4-thiadiazole derivatives exhibit antifungal activity against various pathogenic fungi.

Table 3: Antifungal Activity of 5-Phenyl-1,3,4-thiadiazole Derivatives

| Compound | Fungal Strain | EC50 (µg/mL) |

|---|---|---|

| Various derivatives | Phytophthora infestans | 3.43 |

| Candida albicans | MIC = 32–42 |

These compounds have shown effectiveness comparable to standard antifungal agents like fluconazole . The antifungal mechanism may involve disruption of fungal cell wall synthesis and metabolic processes.

Case Studies

Several case studies have highlighted the biological activity of thiadiazole derivatives:

- Antibacterial Case Study : A study by Foroumadi et al. synthesized N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives which exhibited high antibacterial activity against S. aureus and E. coli, with MIC values comparable to established antibiotics .

- Anticancer Case Study : Research involving the evaluation of various thiadiazole derivatives on LoVo and MCF-7 cells demonstrated significant reductions in cell viability after treatment with specific compounds .

- Antifungal Case Study : A study focused on the synthesis of novel thiadiazoles showed promising results against P. infestans, suggesting potential applications in agricultural settings .

特性

IUPAC Name |

5-phenyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLMHGOWADYAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204444 | |

| Record name | 1,3,4-Thiadiazole-2-thiol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5585-19-3 | |

| Record name | 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5585-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2-thiol, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005585193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole-2-thiol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3,4-thiadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。